"ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate" CAS number 1252924-07-4 properties
"ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate" CAS number 1252924-07-4 properties
An In-Depth Technical Guide to Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate (CAS: 1252924-07-4)
This technical guide provides a comprehensive overview of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, CAS number 1252924-07-4. It is intended for researchers, chemists, and drug development professionals who are interested in utilizing this compound as a building block or scaffold in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, properties, potential applications, and critical safety protocols.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in drug discovery.[1] Molecules incorporating the pyrrole system are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antifungal, and antitumor properties.[1]
Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate represents a versatile synthetic intermediate. It combines the medicinally significant pyrrole moiety with a chiral pentanoate ester chain, offering multiple points for further chemical modification. Understanding its properties is the first step for researchers aiming to incorporate this building block into the synthesis of novel, complex molecules with potential therapeutic value.
Chemical Identity and Structure
Accurate identification is paramount in chemical research. The fundamental identifiers and structural representation of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1252924-07-4 | [2] |
| IUPAC Name | ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate | [3][4] |
| Molecular Formula | C₁₂H₁₉NO₂ | Calculated |
| Molecular Weight | 209.29 g/mol | Calculated |
| SMILES | CCC(C)C(N1C=CC=C1)C(OCC)=O | [4] |
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of the molecule, generated from its SMILES representation.
Caption: 2D structure of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate.
Physicochemical Properties
For many specialized research chemicals, exhaustive physicochemical data is not always published in peer-reviewed literature and is often generated by suppliers. The following table summarizes the available information.
| Property | Value | Notes |
| Physical State | Liquid | Inferred from safety data. |
| Flammability | Flammable Liquid, Category 3 | Classified under GHS standards. |
| Boiling Point | Data not publicly available | Can often be obtained from the supplier's Certificate of Analysis.[3] |
| Melting Point | Data not publicly available | Can often be obtained from the supplier's Certificate of Analysis.[3] |
| Density | Data not publicly available | Can often be obtained from the supplier's Certificate of Analysis.[3] |
Spectroscopic and Analytical Data
Structural verification is a critical step in any synthetic workflow. While specific spectra for this compound are not available in the public domain, they can typically be requested from suppliers.[4] Based on the known structure, the expected spectroscopic signatures are outlined below. This provides a baseline for researchers to validate their material.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex. Key signals would include a triplet and a quartet characteristic of the ethyl ester group, distinct aromatic signals for the protons on the pyrrole ring, and a series of multiplets in the aliphatic region corresponding to the protons on the pentanoate backbone.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal a signal for the carbonyl carbon of the ester at approximately 170 ppm. Additional signals would correspond to the four unique carbons of the pyrrole ring and the distinct aliphatic carbons of the ethyl and pentanoate chains.
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MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio corresponding to the molecular weight of 209.29. Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) or cleavage of the pentanoate side chain.
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IR (Infrared Spectroscopy): The IR spectrum should prominently feature a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester functional group. C-H stretches for both aromatic (pyrrole) and aliphatic groups would appear around 2850-3100 cm⁻¹.
Synthesis and Reactivity
A specific, published synthetic protocol for CAS 1252924-07-4 was not identified in the initial search. However, a plausible synthetic route can be proposed based on established organic chemistry principles. One common method for forming N-substituted pyrroles is the nucleophilic substitution of pyrrole with an appropriate alkyl halide.
Proposed Synthetic Workflow
A likely pathway involves the deprotonation of pyrrole to form the pyrrolide anion, a potent nucleophile, followed by its reaction with an α-halogenated ester, such as ethyl 2-bromo-3-methylpentanoate.
Caption: Plausible Sₙ2 pathway for the synthesis of the target compound.
This method is advantageous as it directly constructs the C-N bond at the desired position. The functionalization of the pyrrole ring at specific positions can otherwise be challenging using conventional electrophilic substitution methods.[5]
Applications in Research and Drug Development
Given its structure, ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate is not typically an end-product but rather a valuable building block. Its utility lies in its potential for elaboration into more complex molecules.
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Scaffold for Lead Discovery: The compound can serve as a starting point for creating libraries of novel compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in pharmaceuticals.
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Pro-drug Development: The ester could potentially act as a pro-drug moiety, designed to be cleaved in vivo to release an active carboxylic acid derivative.
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Exploration of Structure-Activity Relationships (SAR): By serving as a constant core, modifications can be made to other parts of a larger molecule to probe how structural changes affect biological activity. The pyrrole ring itself is a key pharmacophore, and attaching different side chains allows for the fine-tuning of properties like solubility, potency, and selectivity.[1]
Safety, Handling, and Storage
As a flammable research chemical, proper handling and storage are critical to ensure laboratory safety. The following information is derived from the Safety Data Sheet (SDS).
Hazard Identification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapour. |
Handling and Personal Protective Equipment (PPE)
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Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. Do not breathe vapors or aerosols.
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Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.
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Personal Protection:
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after use.
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Skin and Body Protection: Wear a lab coat. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.
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First Aid Measures
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If Inhaled: Move the person to fresh air.
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In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
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In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.
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If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Storage
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Store in a well-ventilated place. Keep the container tightly closed.
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Keep cool.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- ethyl 3-methyl-2-(1h-pyrrol-1-yl)
- Ethyl 3-methyl-2-(1h-pyrrol-1-yl)
- 1252924-07-4|Ethyl 3-methyl-2-(1h-pyrrol-1-yl)
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- 1H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. Organic Syntheses.



